molecular formula C12H24N2O9 B033797 3-Adaada CAS No. 110043-65-7

3-Adaada

Cat. No.: B033797
CAS No.: 110043-65-7
M. Wt: 340.33 g/mol
InChI Key: ZPEFXARQZVAHGO-RYRYQYGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol is a complex carbohydrate derivative. It features multiple hydroxyl groups and amino groups, making it a versatile molecule in various chemical and biological applications. This compound is structurally related to sugars and can be found in various natural and synthetic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of protecting groups such as acetals or silyl ethers to shield the hydroxyl groups during the introduction of amino groups. The reaction conditions often require mild temperatures and neutral pH to prevent degradation of the carbohydrate backbone.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the desired glycosidic bonds. This method is advantageous due to its specificity and mild reaction conditions. Alternatively, chemical synthesis using solid-phase techniques can be employed for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its role in cellular processes. Its structural similarity to natural sugars makes it a useful tool in studying carbohydrate metabolism and enzyme interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Its amino and hydroxyl groups can be modified to enhance biological activity, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound can also participate in glycosylation reactions, modifying proteins and lipids, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5S,6R)-2-amino-2-deoxy-D-glucose: Similar structure but lacks the additional amino and hydroxyl groups.

    (2R,3S,4R,5S,6R)-2-deoxy-D-ribose: Similar carbohydrate backbone but lacks amino groups.

    (2R,3S,4R,5S,6R)-2-amino-2-deoxy-D-galactose: Similar structure with different stereochemistry.

Uniqueness

The uniqueness of (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol lies in its multiple functional groups and stereochemistry, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

110043-65-7

Molecular Formula

C12H24N2O9

Molecular Weight

340.33 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1

InChI Key

ZPEFXARQZVAHGO-RYRYQYGESA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O

Synonyms

3-ADAADA
3-amino-3-deoxy-alpha-D-altropyranosyl-3-amino-3-deoxy-alpha-D-altropyranoside
3-amino-3-deoxyaltropyranosyl-3-amino-3-deoxyaltropyranoside

Origin of Product

United States

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